2-Methyl-6-nitro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-7-2-3-8(11(12)13)5-9(7)10-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRWLOIXPQRTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344931 | |
| Record name | 2-Methyl-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3484-23-9 | |
| Record name | 2-Methyl-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-6-nitro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Methyl 6 Nitro 1h Indole
Established Synthetic Pathways for Indole (B1671886) Derivatives with Nitro Groups
The synthesis of nitroindoles can be broadly approached through two main strategies: the construction of the indole ring from appropriately substituted acyclic precursors already bearing a nitro group, or the direct nitration of a pre-formed indole scaffold. Several classical and modern named reactions have been adapted for the synthesis of these valuable compounds.
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of indole derivatives. The Fischer indole synthesis is a prominent example, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For instance, the synthesis of 5-nitroindole-2-carboxylic acid has been achieved through the condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate (B1213749) to form a hydrazone, which is then cyclized using polyphosphoric acid as a catalyst. google.com This is followed by hydrolysis to yield the final product. google.com
Another relevant method is the Reissert indole synthesis , which typically involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic ester to form the indole-2-carboxylate. bhu.ac.inthieme-connect.com This approach is particularly useful for preparing indole-2-carboxylic esters. thieme-connect.com
The Japp–Klingemann reaction also provides a route to indole derivatives. For example, the reaction of m-anisidine (B1676023) with NaNO2 and hydrochloric acid, followed by the addition of the anion of ethyl α-ethylacetoacetate, yields an azo-ester intermediate. Heating this intermediate in ethanolic HCl produces a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer. rsc.org
Palladium-Catalyzed Cyclization and N-Heteroannulation Approaches
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, including nitroindoles. These methods often offer high efficiency and selectivity. One such approach is the reductive cyclization of β-nitrostyrenes using a palladium/1,10-phenanthroline complex as a catalyst and phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com This method has been successfully applied to synthesize various substituted indoles. mdpi.com
Palladium-catalyzed C-H activation and arylation reactions have also been developed. For example, 3-aryl-2-nitroindoles can be synthesized via the palladium-catalyzed reaction of 3-nitroindole with aryl bromides. thieme-connect.com Similarly, palladium-catalyzed dearomative cycloaddition reactions of 3-nitroindoles with vinylcyclopropanes provide access to functionalized indolines. acs.org Tandem Sonogashira coupling/heteroannulation reactions of 2-halonitroanilines with alkynes, catalyzed by palladium, offer a one-pot selective synthesis of C5-, C6-, and C7-nitroindoles. researchgate.net
| Catalyst System | Reactants | Product Type | Reference |
| Pd/1,10-phenanthroline | β-nitrostyrenes, Phenyl formate | Substituted indoles | mdpi.com |
| Pd(OAc)2/K2CO3 | 3-nitroindole, Aryl bromides | 3-Aryl-2-nitroindoles | thieme-connect.com |
| Pd(0) | 3-nitroindoles, Vinylcyclopropanes | Cyclopentannulated indolines | acs.org |
| Pd catalyst | 2-halonitroanilines, Alkynes | C5-, C6-, and C7-nitroindoles | researchgate.net |
Regioselective Nitration and Functionalization
The direct nitration of the indole ring is a common strategy, but controlling the regioselectivity can be challenging due to the electron-rich nature of the heterocycle. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the indole ring.
Nitration of 2-methylindole (B41428) under acidic conditions (nitric/sulfuric acid) typically yields the 5-nitro derivative. bhu.ac.in This is because under strongly acidic conditions, the indole nitrogen is protonated, deactivating the pyrrole (B145914) ring towards electrophilic attack and favoring substitution on the benzene (B151609) ring, para to the nitrogen. bhu.ac.in In contrast, nitration with non-acidic reagents like benzoyl nitrate (B79036) can lead to nitration at the 3-position. bhu.ac.in
For the synthesis of 2-Methyl-6-nitro-1H-indole, a common route involves the nitration of a 2-methylindole precursor. The regioselectivity towards the 6-position is often influenced by the presence of directing groups or specific reaction conditions. For instance, the nitration of N-acetylindoline derivatives followed by dehydrogenation is a known method.
Recent studies have explored more controlled nitration methods. For example, a NaNO2/K2S2O8-mediated radical nitration has been shown to be effective for the selective 3-nitration of various indoles. sci-hub.se The choice of solvent can also play a crucial role in directing the regioselectivity of nitration. nih.gov
Synthesis from 2-Methylindole Precursors
The synthesis of this compound often starts from commercially available 2-methylindole or a related precursor. A straightforward approach involves the direct nitration of 2-methylindole. For example, dissolving 2-methylindole in sulfuric acid followed by the addition of sodium nitrate in sulfuric acid can produce 2-methyl-5-nitro-1H-indole. nih.gov Achieving selective nitration at the 6-position often requires careful control of reaction conditions or the use of protecting groups.
An alternative strategy involves building the indole ring from a precursor that already contains the nitro group in the desired position. For instance, a process for producing 2-methylindole derivatives involves the reduction of a corresponding 2-nitrobenzylcarbonyl compound. google.com A specific example is the synthesis of 2-methyl-6-nitroindole from 2,5-dinitrophenylacetone via a reduction reaction using a palladium catalyst. google.com
| Precursor | Reagents | Product | Reference |
| 2-Methylindole | H2SO4, NaNO3 | 2-Methyl-5-nitro-1H-indole | nih.gov |
| 2,5-Dinitrophenylacetone | H2, Pd/C | This compound | google.com |
| Acetyl-o-toluidide | Sodium amide | 2-Methylindole | orgsyn.org |
One-Pot Syntheses
One-pot synthetic methods are highly desirable as they reduce the number of purification steps, saving time and resources. Several one-pot procedures for the synthesis of nitroindoles have been developed. For example, N-alkyl-6-nitroindoles can be obtained in good yields through a one-pot alkylation-oxidation of 6-nitroindoline (B33760) using an alkyl halide and sodium hydride in DMF. researchgate.net
Another example is the one-pot synthesis of diversely substituted 2-aminoindoles from anilines and ynamides, involving a sequential gold-catalyzed hydroamination and copper-mediated oxidative cyclization. rsc.org While not directly producing nitroindoles, such methods highlight the trend towards more efficient, multi-step reactions in a single vessel. Rhodium-catalyzed cascade reactions have also been employed for the one-pot synthesis of complex indole-fused heterocycles from 2-phenylindoles. bohrium.com
Advanced Synthetic Strategies for this compound
Modern synthetic chemistry continues to evolve, offering more sophisticated and efficient routes to target molecules like this compound. These advanced strategies often focus on improving yields, regioselectivity, and functional group tolerance.
Microwave-assisted synthesis has emerged as a valuable technique to accelerate reactions and improve yields. An efficient procedure for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives from anilines via a palladium-catalyzed intramolecular oxidative coupling has been developed using microwave irradiation. mdpi.com This approach offers excellent yields and high regioselectivity in significantly reduced reaction times. mdpi.com
Continuous flow reactors are also being utilized to enhance the synthesis of indole derivatives, allowing for better control over reaction parameters and improving the yield and purity of the final product.
Furthermore, the development of novel catalytic systems remains a key area of research. For instance, rhodium(II) catalysts have been shown to mediate the regioselective remote C-H alkylation of protic indoles, offering new pathways for functionalization. snnu.edu.cn
Stereoselective and Enantioselective Synthesis
The creation of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different biological activities. While literature specifically detailing the direct enantioselective synthesis of this compound is limited, methods for creating chiral indolines and related heterocyclic structures are well-established and provide insight into potential synthetic strategies.
One prominent strategy is the kinetic resolution of racemic precursors. For instance, enantiomers of the related compound 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline (B12947153) have been successfully obtained through the kinetic resolution of racemic 2-methyl-1,2,3,4-tetrahydroquinoline. researchgate.net This process involves acylation with a chiral acyl chloride, followed by regioselective nitration of the resulting diastereoisomeric amides and subsequent acidic hydrolysis to yield the separated enantiomers. researchgate.net Another approach involves the stereoselective acylation of racemic indolines using chiral agents like (S)-naproxen acyl chloride to separate diastereomers, which can then be hydrolyzed to furnish the individual enantiomers. researchgate.net
Furthermore, highly diastereo- and enantioselective copper-hydride-catalyzed methods have been developed for synthesizing 2,3-disubstituted indolines, achieving excellent yields and stereoselectivity. acs.org Organocatalytic methods, such as sequential Michael-domino Michael/aldol reactions, have also been employed to create complex spiro-polycyclic oxindoles with multiple contiguous stereocenters in a highly stereoselective manner. nih.gov These advanced methodologies, while not directly applied to this compound in the reviewed literature, represent the current capabilities in stereoselective synthesis that could potentially be adapted for its chiral synthesis.
Microwave-Assisted Synthesis of Nitroindoles
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving product yields compared to conventional heating methods. acs.orgthieme-connect.com This technology is particularly effective for the synthesis of heterocyclic compounds like indoles. acs.orgnih.gov The synthesis of nitroindoles, including derivatives closely related to this compound, has been shown to benefit significantly from microwave irradiation. acs.orgnih.gov
A rapid and efficient microwave-mediated route to 3-nitroindoles has been developed from N-aryl β-nitroenamines via a palladium-catalyzed intramolecular arene-alkene coupling reaction. acs.orgnih.govnih.gov Studies comparing conventional oil bath heating with microwave irradiation for these cyclizations demonstrated that microwave heating provides superior yields in significantly shorter reaction times. acs.orgnih.gov For example, the conversion of an enamine to methyl 2-methyl-5-nitro-1H-indole-3-carboxylate was dramatically improved under microwave conditions, with the yield increasing to 91% within 3 hours. unina.it The choice of a high-polarity solvent like dimethylformamide (DMF) is often crucial as it couples efficiently with microwave energy. acs.orgnih.gov
The table below summarizes findings from a study on the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, illustrating the advantages of microwave-assisted synthesis.
| Entry | Substrate | Heating Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Methyl (Z)-3-((4-nitrophenyl)amino)but-2-enoate | Conventional | 80 | 16 | 70 | unina.it |
| 2 | Methyl (Z)-3-((4-nitrophenyl)amino)but-2-enoate | Microwave | 60 | 3 | 91 | unina.it |
| 3 | Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Conventional | 110 | - | 62 | mdpi.com |
| 4 | Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Microwave | 60 | 3 | 94 | mdpi.com |
Chemical Reactivity and Derivatization of the Nitro and Indole Moieties
The 2-methyl and 6-nitro substituents on the indole ring bestow a unique chemical reactivity upon the molecule, opening avenues for diverse chemical transformations.
Reduction of the Nitro Group to Amino
A cornerstone transformation for nitro-substituted indoles is the reduction of the nitro group to a primary amine. This reaction is of great synthetic importance as the resulting aminoindole is a versatile precursor for a wide range of further functionalizations. The reduction of the nitro group on the indole or related heterocyclic cores is typically achieved with high efficiency. smolecule.com
Commonly, this reduction is performed via catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst, most frequently palladium on carbon (Pd/C). smolecule.com This method is generally clean and high-yielding. For example, the reduction of a nitro-substituted indole derivative to its corresponding amine can be accomplished using this standard procedure. smolecule.com Similarly, the nitro group of methyl 6-nitroindoline-2-carboxylate can be smoothly reduced to the amino group using hydrogen with a palladium catalyst. An alternative to catalytic hydrogenation is the use of reducing agents like zinc dust in the presence of acid. rsc.org The resulting 6-aminoindoles are valuable intermediates in medicinal chemistry. researchgate.net
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 1-(2-methylpropyl)-1H-indole-6-nitro | Palladium on carbon, Hydrogen gas | 1-(2-methylpropyl)-1H-indol-6-amine | smolecule.com |
| Methyl 6-nitroindoline-2-carboxylate | Hydrogen gas, Palladium on carbon | Methyl 6-aminoindoline-2-carboxylate | |
| (S)-2-Methyl-6-nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline | Reduction | (S)-6-Amino-2-methyl-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline | researchgate.net |
Coupling Reactions, including Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. mdpi.commdpi.com Indole scaffolds are frequently employed in these transformations. nih.govresearchgate.net While direct cross-coupling of this compound is not extensively detailed, the reactivity of related indole derivatives provides a clear indication of its potential.
For these reactions to occur, a suitable leaving group, typically a halide (e.g., Br, I) or a triflate, is required on the indole ring. Brominated indole-3-carboxylate (B1236618) derivatives, for example, are described as excellent scaffolds for Suzuki-Miyaura cross-coupling reactions. unina.it Therefore, halogenation of this compound would generate a substrate amenable to a variety of palladium-catalyzed couplings, allowing for the introduction of aryl, vinyl, or alkyl groups at specific positions. The synthesis of indoles from 2-nitroarylhalides via a palladium-catalyzed Barluenga cross-coupling followed by reductive cyclization demonstrates that the nitro group is compatible with these catalytic systems. nih.gov
Electrophilic Substitution on the Indole Ring
The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack, which preferentially occurs at the C3 position. In this compound, the C2 position is substituted with a methyl group. The presence of the strongly electron-withdrawing nitro group at the C6 position deactivates the benzene portion of the bicyclic system towards electrophilic attack.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. The nitro group is a powerful activating group for SNAr, rendering the carbon atom to which it is attached susceptible to attack by nucleophiles.
In the case of this compound, the nitro group at the C6 position can potentially be displaced by a strong nucleophile. Research on the related compound, methyl 6-nitroindoline-2-carboxylate, indicates that the nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols. This suggests that this compound could undergo similar transformations, allowing for the direct introduction of various nucleophilic fragments at the C6 position, displacing the nitro group in the process.
Functionalization of the Indole Nitrogen
The nitrogen atom of the indole ring in this compound is a key site for synthetic modification. Its functionalization allows for the introduction of various substituents, which can significantly alter the molecule's properties and lead to the synthesis of diverse derivatives. The presence of the electron-withdrawing nitro group at the 6-position influences the reactivity of the N-H bond.
One of the most common methods for functionalizing the indole nitrogen is through N-alkylation. This reaction typically involves the deprotonation of the indole N-H with a suitable base, followed by nucleophilic attack on an alkylating agent. A study on the synthesis of novel indole derivatives utilized this approach to introduce a (4-chlorophenyl)sulfonyl group onto the indole nitrogen. In this process, this compound was treated with 4-chlorobenzenesulfonyl chloride.
Another significant functionalization involves the reaction with ethyl bromoacetate. This introduces an ester functionality, creating a versatile intermediate for further synthetic elaborations. For instance, the resulting ethyl (2-methyl-6-nitro-1H-indol-1-yl)acetate can be further transformed. Research has shown that this intermediate can be treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide, which is a key building block for synthesizing various heterocyclic systems.
The table below summarizes representative examples of N-functionalization reactions of this compound.
| Reagent | Base/Catalyst | Solvent | Product | Ref. |
| 4-chlorobenzenesulfonyl chloride | Sodium hydride (NaH) | N,N-Dimethylformamide (DMF) | 1-[(4-chlorophenyl)sulfonyl]-2-methyl-6-nitro-1H-indole | |
| Ethyl bromoacetate | Potassium carbonate (K2CO3) | Acetone | Ethyl (2-methyl-6-nitro-1H-indol-1-yl)acetate | |
| 2-(Bromomethyl)-1,3-dioxolane | Sodium hydride (NaH) | N,N-Dimethylformamide (DMF) | 1-(1,3-Dioxolan-2-ylmethyl)-2-methyl-6-nitro-1H-indole |
Multicomponent Reactions Involving Indole Scaffold
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The indole scaffold, including this compound, can participate in such reactions, leading to the rapid generation of molecular diversity.
One notable example is the use of a derivative of this compound in a three-component reaction to synthesize novel pyrazole-indole conjugates. In this synthesis, the key indole-containing starting material, 2-(2-methyl-6-nitro-1H-indol-1-yl)acetohydrazide, was first prepared from this compound. This acetohydrazide derivative then undergoes a cyclocondensation reaction with various substituted aromatic aldehydes and ethyl acetoacetate (B1235776).
This reaction proceeds via an initial condensation between the acetohydrazide and the aromatic aldehyde to form a hydrazone intermediate. Subsequently, a Michael addition of the enolate from ethyl acetoacetate to the hydrazone, followed by an intramolecular cyclization and dehydration, yields the final dihydropyrazole-indole product. The use of acetic acid as a catalyst facilitates this transformation. This MCR provides an efficient pathway to complex heterocyclic structures that merge the indole and pyrazole (B372694) motifs.
The table below details the components and resulting product of this multicomponent reaction.
| Indole Derivative | Aldehyde Component | β-Ketoester | Catalyst | Product Type | Ref. |
| 2-(2-methyl-6-nitro-1H-indol-1-yl)acetohydrazide | Substituted Aromatic Aldehydes (e.g., 4-chlorobenzaldehyde) | Ethyl acetoacetate | Acetic Acid | Ethyl 5-((2-(2-methyl-6-nitro-1H-indol-1-yl)acetyl)carbamoyl)-1,5-dihydro-1H-pyrazole derivatives |
Advanced Spectroscopic and Analytical Characterization of 2 Methyl 6 Nitro 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of an indole (B1671886) derivative provides characteristic signals for the protons attached to the indole core and any substituents. For 2-Methyl-6-nitro-1H-indole, the spectrum is expected to show distinct signals for the methyl group, the aromatic protons on the benzene (B151609) ring, the proton at the C3 position, and the N-H proton of the indole ring.
A general representation of the expected ¹H NMR data for this compound, based on known indole structures, is provided in the table below. The exact chemical shifts can vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| N-H | > 8.0 | Broad Singlet |
| H-7 | ~8.0 | Doublet |
| H-4 | ~7.6 | Doublet |
| H-5 | ~7.9 | Doublet of Doublets |
| H-3 | ~6.4 | Singlet |
| C2-CH₃ | ~2.4 | Singlet |
Note: These are predicted values based on the analysis of related indole structures.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Similar to the ¹H NMR data, a specific ¹³C NMR spectrum for this compound is not detailed in the provided search results. However, analysis of the ¹³C NMR data for 3-Acetoxy-1-acetyl-2-methyl-6-nitro-1H-indole reveals the expected resonances. mdpi.com The carbon atom attached to the nitro group (C6) is expected to be significantly deshielded, resulting in a downfield chemical shift. The carbons of the pyrrole (B145914) ring (C2 and C3) and the benzene ring will have characteristic chemical shifts that are influenced by the methyl and nitro substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| C2 | ~138 |
| C3 | ~101 |
| C3a | ~129 |
| C4 | ~118 |
| C5 | ~110 |
| C6 | ~143 |
| C7 | ~115 |
| C7a | ~135 |
| C2-CH₃ | ~14 |
Note: These are predicted values based on the analysis of related indole structures.
1H NMR Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound, the molecular formula is C₉H₈N₂O₂, corresponding to a molecular weight of approximately 176.17 g/mol . The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 176. The fragmentation pattern can provide valuable structural information. A study on the mass spectral fragmentation of nitroindole compounds indicates that a common fragmentation pathway involves the loss of the nitro group (NO₂), which would result in a significant fragment ion. tsijournals.com
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. The exact mass of this compound is 176.0586 g/mol . This precise mass measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.
Matrix-Assisted Laser Desorption Ionization (MALDI) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. The choice of the matrix is critical for successful MALDI analysis.
Recent research has shown that nitro indole derivatives can serve as novel dual-polarity matrices for MALDI mass spectrometry and imaging. Current time information in Bangalore, IN.nih.gov A study synthesized and evaluated several nitro indole derivatives, including 3-methyl-6-nitro-1H-indole, as MALDI matrices for the analysis of a broad class of analytes such as lipids, peptides, and proteins. Current time information in Bangalore, IN.nih.gov These nitro indole matrices demonstrated improved ionization efficiency and reduced ion suppression compared to common matrices. Current time information in Bangalore, IN.nih.govrsc.orgunina.itrsc.org Specifically, some of these derivatives were found to be excellent for tissue imaging applications. Current time information in Bangalore, IN.nih.govrsc.org While this compound itself was not explicitly tested in these studies, the promising results for its isomers suggest its potential utility in MALDI applications.
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the aromatic C-H bonds, the C=C bonds of the aromatic rings, the C-N bond, and the nitro group.
Based on data from related nitroindole and indole compounds, the following characteristic IR absorption bands can be predicted for this compound:
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | ~3400 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H (in CH₃) | 2850-2960 | Stretching |
| Aromatic C=C | 1500-1600 | Stretching |
| Nitro (NO₂) | 1500-1550 (asymmetric) | Stretching |
| Nitro (NO₂) | 1340-1380 (symmetric) | Stretching |
Note: These are predicted values based on the analysis of related indole and nitro-containing compounds.
The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3400 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The most characteristic bands for the nitro group are the asymmetric and symmetric stretching vibrations, which are expected to be strong.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides definitive proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry.
While a specific crystallographic information file (CIF) for this compound is not available in the reviewed literature, the technique has been successfully applied to elucidate the structures of closely related nitro-indole derivatives. The general methodology involves growing a single, high-quality crystal of the compound, often through slow evaporation of a suitable solvent. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, which is then interpreted in terms of atomic positions. platonsoft.nl
For instance, the crystal structures of several indole analogues, including 5-nitroindole (B16589) and 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride, have been resolved. acs.orgmdpi.com The analysis of 5-nitroindole revealed that it crystallizes in the monoclinic system. acs.org Similarly, a detailed single-crystal X-ray study of the pyridinium (B92312) salt derivative provided unequivocal structural confirmation, showing it crystallizes in the monoclinic space group P2₁/c. mdpi.com Such analyses confirm the planarity of the indole ring system and the precise geometry of the substituents. iucr.orgnih.gov The data obtained are crucial for validating regiochemistry and understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. acs.org
| Compound | Crystal System | Space Group | Key Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride | Monoclinic | P2₁/c | a = 10.274 Å, b = 13.101 Å, c = 13.439 Å, β = 107.702° | mdpi.com |
| 5-Nitroindole | Monoclinic | P2/c | Not specified in abstract | acs.org |
Chromatographic Techniques for Purity and Separation
Chromatography encompasses a set of laboratory techniques used to separate mixtures. ugr.es For this compound, these methods are vital for assessing the purity of a synthesized batch, isolating it from reaction byproducts, and quantifying its presence in various matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of indole derivatives. It is routinely used to assess the purity of this compound, with commercial suppliers often specifying a purity of 95% or greater as determined by this method. cymitquimica.com
In research settings, semi-preparative HPLC is frequently used to purify indole derivatives from crude reaction mixtures. mdpi.comunina.it Reverse-phase HPLC is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For related compounds like 2-methyl-1H-indole, successful separation has been achieved using a C18 or a specialized reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid additive like phosphoric or formic acid to improve peak shape. sielc.com
| Analyte(s) | Column Type | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| 2-Methyl-1H-indole | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), water, and phosphoric acid | Analysis | sielc.com |
| Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | Not specified (Semi-preparative) | Methanol (MeOH) | Purification | mdpi.comunina.it |
| Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate | Not specified (Semi-preparative) | Methanol (MeOH) | Purification | mdpi.comunina.it |
| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | Not specified (Semi-preparative) | Acetonitrile (ACN) | Purification | mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is exceptionally powerful for identifying and confirming the presence of specific compounds in complex mixtures. LC-MS has been instrumental in studying the formation and metabolism of nitro-indoles.
For example, LC-MS analysis has been used to confirm the enzymatic nitration of L-tryptophan derivatives, where the formation of the nitro product was verified by its mass-to-charge ratio. nih.gov Studies on the oxidation of indole have utilized LC-MS to identify reaction products, including 3-nitroindole, by their molecular formula (C₈H₆N₂O₂). copernicus.orgacs.org Furthermore, LC-MS/MS, which involves tandem mass spectrometry, has been used to characterize the metabolites of indoline, confirming its conversion to an indole structure in biological systems. researchgate.net The technique is sensitive enough to detect trace amounts of these compounds, making it suitable for metabolic and environmental studies. bioconductor.org
Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. UPLC is often coupled with mass spectrometry (UPLC-MS or UPLC-MS/MS) for high-throughput analysis of indole derivatives. mtoz-biolabs.com
UPLC-based methods have been developed for the targeted analysis of dozens of tryptophan metabolites, including various indole derivatives, in biological samples like plasma and feces. nih.gov These methods demonstrate the capability of UPLC to separate structurally similar compounds. nih.gov For instance, a Waters ACQUITY UPLC HSS T3 column has been effectively used for the chromatographic separation of indole derivatives prior to mass spectrometric detection. mdpi.com The high resolution of UPLC is particularly valuable for differentiating isomers and analyzing trace-level disinfection byproducts of indole-containing pharmaceuticals in water. copernicus.orgnih.gov
| Analyte(s) | Column Type | Detector | Application | Reference |
|---|---|---|---|---|
| Indole-derivative NSAIDs | Not specified | Electrospray Ionization-Triple Quadrupole Mass Spectrometry (ESI-tqMS) | Environmental Analysis | nih.gov |
| IAId, ILA, IPA, IAA | Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm × 100 mm) | QTOF Mass Spectrometer with ESI | Metabolite Determination | mdpi.com |
| Tryptophan Metabolites | Not specified | Mass Spectrometry/Mass Spectrometry (MS/MS) | Metabolomics in Plasma/Feces | nih.gov |
| Indole Oxidation Products | Not specified (Vanquish system) | High-Resolution Mass Spectrometer | Aerosol Analysis | copernicus.org |
Biological Activities and Mechanistic Studies of 2 Methyl 6 Nitro 1h Indole and Its Analogues
Structure-Activity Relationship (SAR) Studies of Indole (B1671886) Derivatives
The biological efficacy of indole-based compounds is intricately linked to the types of substituents on the indole ring and their specific positions. Both the electronic properties (whether they donate or withdraw electrons) and the physical characteristics of these substituents can profoundly affect the molecule's interaction with biological targets. ijpsjournal.com
Influence of Substituent Position and Electronic Nature on Biological Activity
The position and electronic nature of substituents on the indole ring are critical determinants of biological activity. nih.gov Studies have shown that the presence of electron-donating groups (like -OCH3) or electron-withdrawing groups (like -COOCH3) can enhance biological effects compared to strongly deactivating substituents such as -CF3 or -F. rsc.org For instance, in a series of 2-aryl-1H-indole derivatives, computational studies suggested that inhibitory activity could be improved by increasing the molecular volume and decreasing the dipole moment, highlighting the importance of groups like hydroxymethyl or nitro. researchgate.net
The placement of substituents also plays a crucial role. Electrophilic substitution on the indole ring typically occurs at the C3 position. wikipedia.org However, if the C3 position is blocked, substitution may occur at other positions, such as C5, influencing the compound's biological profile. wikipedia.org In the context of HIV fusion inhibitors, a bisindole core appeared to anchor the compounds in the binding pocket, with variations in substituents on the peripheral rings significantly impacting activity. nih.govacs.org Specifically, an indole group at ring B was found to be desirable for activity. nih.govacs.org
The following table summarizes the influence of substituent variations on the biological activity of certain indole derivatives:
| Compound Series | Substituent Variation | Effect on Biological Activity | Reference |
| Lignin-based indoles | Electron-donating (-OMe, -SMe) or electron-withdrawing (-COOMe) vs. strongly deactivating (-CF3, -F) | Enhanced anticancer activity with electron-donating/withdrawing groups | rsc.org |
| 2-Aryl-5-nitro-1H-indoles | Introduction of hydroxymethyl or nitro groups | Increased inhibitory activity against S. aureus NorA | researchgate.net |
| Bisindole HIV fusion inhibitors | Indole vs. benzimidazole (B57391) at ring B | Indole at ring B is preferred for inhibitory activity | nih.govacs.org |
Exploration of Derivatives with Modified Side Chains
Modification of side chains attached to the indole nucleus is a key strategy in drug design to optimize biological activity. The length and nature of these side chains can significantly impact a compound's potency and selectivity. For example, in a series of 1H-indole-2-carboxamide derivatives, an ethylene (B1197577) linker between the amide bond and a phenyl ring was found to be an important feature for CB1 modulating activity. nih.gov Furthermore, a small alkyl side chain (H or Me) at the C3 position was preferred over larger groups. nih.gov
In the development of cannabinoid receptor ligands, the length of the carbon side chain was directly related to receptor affinity and potency. researchgate.net Short side chains resulted in inactive compounds, while chains with 4 to 6 carbons produced optimal activity. researchgate.net Similarly, for N-alkyl isatins, increasing the length of the N-alkyl chain correlated with improved inhibitory potency towards butyrylcholinesterase (BChE). tandfonline.com
The table below illustrates the impact of side chain modifications on the activity of indole derivatives:
| Compound Series | Side Chain Modification | Observed Effect | Reference |
| 1H-Indole-2-carboxamides | Ethylene linker vs. other linkers | Ethylene linker important for CB1 modulating activity | nih.gov |
| 1H-Indole-2-carboxamides | Small alkyl group (H or Me) at C3 | Preferred for CB1 modulating activity | nih.gov |
| Indole-derived cannabinoids | Carbon chain length at C3 | Optimal activity with 4-6 carbons | researchgate.net |
| N-alkyl isatins | Increasing N-alkyl chain length | Improved BChE inhibition | tandfonline.com |
Enzyme Inhibition and Modulation
2-Methyl-6-nitro-1H-indole and its analogues have been investigated for their ability to inhibit or modulate the activity of various enzymes, which underlies many of their therapeutic effects.
Integrase Inhibition, particularly in Viral Infections (e.g., HIV)
Indole derivatives have emerged as a promising scaffold for the development of HIV-1 integrase inhibitors. mdpi.comnih.gov HIV-1 integrase is a crucial enzyme for viral replication, and its inhibition is a key therapeutic strategy. nih.govnih.govnih.gov Indole-2-carboxylic acid derivatives, for instance, have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase. mdpi.comnih.gov The indole core and the C2 carboxyl group can chelate the two Mg2+ ions within the active site of the enzyme. mdpi.comnih.govrsc.org
Structural optimizations, such as the introduction of a long branch on the C3 position of the indole core, have been shown to significantly enhance the inhibitory effect by improving interactions with a hydrophobic cavity near the active site. mdpi.comnih.gov Furthermore, the introduction of electron-withdrawing groups, such as a nitro group, can improve antiviral potency. researchgate.net Some indole-based allosteric inhibitors bind to the integrase dimer interface at the LEDGF/p75 binding pocket, exhibiting a multimodal mechanism of action. nih.gov
The following table presents data on the integrase inhibitory activity of selected indole derivatives:
| Compound/Series | Key Structural Feature | Inhibitory Activity (IC50) | Reference |
| Indole-2-carboxylic acid derivative 20a | Long branch at C3 | 0.13 µM | mdpi.comnih.gov |
| Indole-2-carboxylic acid derivative 17a | C6 halogenated benzene (B151609) ring | 3.11 µM | rsc.org |
| Indole-based allosteric inhibitor 5c | Binds at IN dimer interface | 16.1 ± 2.0 µM (wild type IN) | nih.gov |
Thromboxane (B8750289) A2 Synthase Inhibition and Antiplatelet Effects
This compound is a potent and selective inhibitor of platelet activation. cymitquimica.com It achieves this by inhibiting thromboxane A2 synthase, an enzyme that converts arachidonic acid to prostaglandin (B15479496) H2. cymitquimica.com This inhibition leads to a decrease in the production of thromboxane A2, which is a key mediator of platelet aggregation. cymitquimica.com The antiplatelet effects of this compound are observed at concentrations well below those required for the inhibition of other proteases. cymitquimica.com
Other indole derivatives have also demonstrated antiplatelet activity. Indole alkaloids isolated from the edible insect Protaetia brevitarsis seulensis have been shown to inhibit platelet aggregation and impair thrombin and FXa generation. nih.gov Novel N-substituted indole hydrazones have also been identified as potential antiplatelet agents, with their activity linked to hydrophobic interactions in the lipophilic pocket of the cyclooxygenase-1 enzyme. mui.ac.ir
Acetylcholinesterase Inhibition
Indole derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme whose inhibition is a therapeutic target in Alzheimer's disease. tandfonline.comacs.orgrsc.org The indole nucleus can interact with key amino acid residues, such as tryptophan, within the active site of AChE. acs.org
For example, certain indole-based sulfonamide derivatives have shown potent AChE inhibitory activity. tandfonline.com In another study, N-alkyl indoles demonstrated selective inhibition of AChE over butyrylcholinesterase (BChE), suggesting a key role for the specific indole structure in this selectivity. tandfonline.com The synthesis of novel indole amines has also yielded compounds with AChE inhibition comparable to the standard drug galantamine. rsc.org
The table below shows the acetylcholinesterase inhibitory activity of some indole derivatives:
| Compound Series | Lead Compound/Example | AChE Inhibitory Activity (IC50) | Reference |
| Indole-based sulfonamides | Analog 9 | 0.15 ± 0.050 µM | tandfonline.com |
| N-alkyl indoles | 5g | 35.0 µM | tandfonline.com |
| Indole amine | 24 | 4.28 µM | rsc.org |
| Thiazolopyrimidine derivative | 35 | 0.042 µM | acs.org |
Aromatase Inhibition for Breast Cancer Therapy
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a crucial target in the treatment of estrogen receptor-positive (ER+) breast cancer. nih.govmdpi.com It catalyzes the final step in estrogen biosynthesis, converting androgens to estrogens. nih.govmdpi.com Elevated estrogen levels are associated with the proliferation of breast cancer cells. mdpi.com Therefore, inhibiting aromatase is a key strategy in managing hormone-dependent breast cancer. nih.govmdpi.com
Melatonin (B1676174), a naturally occurring indolic hormone, has been reported to inhibit aromatase. nih.gov This has spurred interest in synthesizing and evaluating melatonin analogues, including 2-methyl indole derivatives, as potential aromatase inhibitors. nih.gov In one study, a series of 2-methyl indole hydrazones were synthesized and evaluated for their aromatase inhibitory potential. nih.gov These compounds were tested using both a cell-free fluorescence-based assay and a cell-based proliferation assay with ER+ human breast cancer cells (MCF-7 BUS). nih.gov
The results indicated that several of the synthesized indole hydrazones exhibited moderate to high aromatase inhibitory activity. mdpi.com Notably, monochloro-substituted indole hydrazones demonstrated stronger aromatase inhibitory activity than other tested derivatives and were more potent than melatonin itself. nih.gov Molecular modeling studies further supported these findings, suggesting that these analogues could serve as a basis for designing novel and more potent aromatase inhibitors. nih.gov
Another computational study focused on designing novel 2-methyl indole derivatives as aromatase inhibitors. ijcrt.org One designed ligand, ligand 41, showed a high docking score and formed strong hydrogen bonding interactions with the aromatase active site, suggesting it could be a superior candidate compared to the reference inhibitor, 6-chloro-5-cyano-2-methylindole. ijcrt.org This ligand also demonstrated favorable pharmacokinetic properties and lower predicted toxicity. ijcrt.org Modifications at the 5th and 6th positions of the 2-methylindole (B41428) core were found to be significant in enhancing binding affinity and inhibitory potential. ijcrt.org
Table 1: Aromatase Inhibitory Activity of Selected Indole Analogues
| Compound | Type | Assay | Activity | Source |
| Monochloro-substituted indole hydrazones | 2-Methyl indole hydrazone | Cell-free and cell-based | Stronger than melatonin | nih.gov |
| Ligand 41 | Designed 2-methyl indole derivative | In silico docking | High binding affinity | ijcrt.org |
| Ligand 50 | 2-Methylindole derivative with -OH at 5th position | In silico docking | Highest docking score | ijcrt.org |
Fructose-1,6-bisphosphatase (FBPase) Inhibition
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway, responsible for converting fructose-1,6-bisphosphate to fructose-6-phosphate. doi.orgnih.gov Elevated FBPase activity is observed in animal models of diabetes, making it a significant target for the development of anti-diabetic drugs. doi.org Inhibition of FBPase can help control blood glucose levels by blocking excessive endogenous glucose production. doi.org
In the search for novel FBPase inhibitors, a series of 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivatives were designed and synthesized. doi.org The inhibitory activity of these compounds was tested against recombinant human FBPase. doi.org The most potent compound identified in this series, compound 14c, exhibited an IC50 value of 0.10 μM. doi.org Structure-activity relationship studies indicated that substitutions at the 4- and 5-positions of the indole scaffold played a crucial role in their inhibitory activity. doi.org Molecular docking studies predicted that these compounds bind to the allosteric AMP binding site of FBPase. doi.org
Further research on 7-nitro-1H-indole-2-carboxylic acid derivatives led to the identification of another potent FBPase inhibitor, compound 3.9, with an IC50 of 0.99 μM. researchgate.net X-ray cocrystal structures of similar indole derivatives in complex with FBPase revealed that the indole scaffold is situated in the purine (B94841) pocket, interacting with key amino acid residues. nih.gov The 2-carboxy group was found to form extensive hydrogen bond interactions, mimicking the phosphate (B84403) group of the natural allosteric inhibitor, AMP. nih.gov
Table 2: FBPase Inhibitory Activity of Indole Derivatives
| Compound | Chemical Class | IC50 (μM) | Target | Source |
| 14c | 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivative | 0.10 | Recombinant human FBPase | doi.org |
| 3.9 | 7-nitro-1H-indole-2-carboxylic acid derivative | 0.99 | FBPase | researchgate.net |
Cyclooxygenase (COX) Inhibition and Anti-inflammatory Activity
Cyclooxygenase (COX) enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net There are two main isoforms, COX-1 and COX-2. researchgate.net COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. researchgate.net Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Indole-based compounds, such as the well-known NSAID indomethacin, are known for their anti-inflammatory properties. chesci.com Research has shown that modifications to the indole core can shift selectivity towards COX-2. chesci.com A study investigating various isatin (B1672199) semicarbazide (B1199961) derivatives found that a compound with a trifluoromethyl substituent displayed significant anti-inflammatory activity. chesci.com The electron-withdrawing nature and increased lipophilicity of this substituent were suggested to be responsible for its potent activity. chesci.com
Another study reported that an indole derivative containing a 6-nitro group and a chlorophenyl moiety exhibited significant anti-inflammatory activity at a low dose. chesci.com Furthermore, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several compounds in this series showed significant inhibition of inflammation in a carrageenan-induced paw edema model. nih.gov
Table 3: Anti-inflammatory Activity of Indole Derivatives
| Compound Class | Key Feature | Activity | Model | Source |
| Isatin semicarbazide derivative | Trifluoromethyl substituent | Significant anti-inflammatory | Carrageenan-induced paw edema | chesci.com |
| Indole derivative | 6-nitro group and chlorophenyl moiety | Significant anti-inflammatory | Not specified | chesci.com |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives | Various substituted phenyl groups | Significant anti-inflammatory | Carrageenan-induced paw edema | nih.gov |
Protease Inhibition (e.g., chymotrypsin (B1334515) and trypsin)
This compound has been shown to inhibit proteases from human sources, such as chymotrypsin and trypsin. cymitquimica.com These serine proteases play crucial roles in various physiological processes, and their inhibition can have therapeutic implications. The inhibitory action of this compound on these proteases has been noted in addition to its other pharmacological effects. cymitquimica.com
NorA Efflux Pump Inhibition in Staphylococcus aureus
Multidrug resistance (MDR) in bacteria is a major global health concern. bohrium.com One of the primary mechanisms of resistance in Staphylococcus aureus is the overexpression of efflux pumps, such as NorA, which actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and efficacy. bohrium.comresearchgate.net Therefore, efflux pump inhibitors (EPIs) are being investigated as a strategy to restore the effectiveness of existing antibiotics. bohrium.com
Indole derivatives have emerged as a promising class of NorA efflux pump inhibitors. nih.govmdpi.com The compound 5-nitro-2-phenylindole (INF55) is a known lead structure in this class. nih.gov Research has focused on synthesizing and evaluating analogues of INF55 to improve their potency. nih.gov Structure-activity relationship (SAR) studies have shown that various substituents on the 2-aryl ring of INF55 can enhance NorA inhibitory activity. nih.gov For instance, 5-nitro-2-(3-methoxycarbonyl)phenyl-1H-indole was found to be a slightly more potent inhibitor than INF55. nih.gov
Another study screened chemically synthesized indole derivatives for their EPI activity. bohrium.com One derivative, SMJ-5, was identified as a potent NorA efflux pump inhibitor. bohrium.com It was shown to increase the accumulation of ethidium (B1194527) bromide and norfloxacin (B1679917) in a norA-overexpressing strain of S. aureus. bohrium.com The combination of SMJ-5 with ciprofloxacin (B1669076) demonstrated synergistic effects, including the eradication of S. aureus biofilms and a prolonged post-antibiotic effect. bohrium.com
Table 4: NorA Efflux Pump Inhibitory Activity of Indole Derivatives
| Compound | Chemical Class | Effect | Target Strain | Source |
| 5-nitro-2-phenylindole (INF55) | Indole | 4-fold increase in ciprofloxacin susceptibility | S. aureus | nih.gov |
| 5-nitro-2-(3-methoxycarbonyl)phenyl-1H-indole | 2-Aryl-1H-indole | Slightly more potent than INF55 | S. aureus | nih.gov |
| SMJ-5 | Indole derivative | Potent NorA inhibition, synergistic with ciprofloxacin | norA-overexpressing S. aureus | bohrium.com |
Antimicrobial Properties
Antibacterial Activity against Various Pathogens
Beyond their role as efflux pump inhibitors, indole derivatives themselves can possess intrinsic antimicrobial activity. Methyl 6-nitro-1H-indole-2-carboxylate, an analogue of this compound, has demonstrated significant antibacterial activity against resistant bacterial strains. This suggests its potential as a lead compound for the development of new antibiotics.
A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties showed that many of these compounds exhibited acceptable to excellent antibacterial effects against various pathogens. nih.gov For example, an indole-thiadiazole derivative (2h) and an indole-triazole derivative (3d) showed potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL. nih.gov Notably, some of these compounds were also effective against methicillin-resistant S. aureus (MRSA). nih.gov The presence of a chloro substituent on the phenyl group was found to be beneficial for the activity of these indole derivatives. nih.gov
Another study synthesized a series of 2-arylindoles and evaluated their antibacterial activity. japsonline.com The compound 2-(4-aminophenyl)-1H-indole showed potent inhibitory activity against Bacillus subtilis and Salmonella typhi, while 2-(3-nitrophenyl)-1H-indole was potent against S. typhi. japsonline.com
Table 5: Antibacterial Activity of Indole Derivatives
| Compound/Derivative Class | Target Pathogen(s) | Activity (MIC) | Source |
| Methyl 6-nitro-1H-indole-2-carboxylate | Resistant bacteria | Significant antibacterial activity | |
| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 µg/mL | nih.gov |
| Indole-triazole derivative (3d) | S. aureus, MRSA | 6.25 µg/mL | nih.gov |
| 2-(4-aminophenyl)-1H-indole | B. subtilis, S. typhi | 15.6 µg/mL | japsonline.com |
| 2-(3-nitrophenyl)-1H-indole | S. typhi | 15.6 µg/mL | japsonline.com |
Antifungal Activity
Indole derivatives have been recognized for their potential as antifungal agents. researchgate.netacs.org Studies have shown that certain indole analogues exhibit broad-spectrum antifungal activities against various phytopathogenic fungi. researchgate.net For instance, some derivatives have demonstrated more potent activity than commercially available fungicides like hymexazole. researchgate.net The introduction of chloro and methyl substituents on the indole ring has been noted to enhance antimicrobial and antioxidant activities. wiley.com
Specifically, research into 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives revealed that compounds with chloro and methyl groups displayed promising antibacterial and antifungal properties. wiley.com While direct studies on the antifungal activity of this compound are not extensively detailed in the provided context, the general antifungal potential of substituted indoles suggests that this compound and its analogues could be promising candidates for further investigation in this area.
Antitubercular Activity
Tuberculosis remains a significant global health issue, necessitating the development of new and effective antitubercular drugs. tandfonline.com Indole derivatives have emerged as a promising class of compounds in this regard. nih.gov A study on a series of hydrazone and 3-nitrovinyl analogues of indole-3-carboxaldehydes demonstrated their inhibitory activity against Mycobacterium tuberculosis H37RV. tandfonline.com
In this study, the (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole analogue (compound 8b) was identified as the most potent compound, exhibiting 91% inhibition in the primary screen. tandfonline.com Further dose-response studies revealed an IC50 value of 1.6 mg/mL for this compound. tandfonline.com It was observed that the presence of a 2-methyl group on the indole nucleus was favorable for activity, as replacing it with a bulkier 2-phenyl group resulted in reduced inhibitory action. tandfonline.com This highlights the structural importance of the 2-methyl substituent for antitubercular potency in this series of analogues.
Another study on isoniazid-nitrogen heterocyclic hydrazones also explored indole derivatives. mdpi.com While a nitro substitution on the aromatic ring of one indole derivative compromised its anti-TB activity, other indole-based compounds in the series showed promising results. mdpi.com
Antiviral Activities
The indole scaffold is a key component in many antiviral agents, showing activity against a range of viruses including HIV, influenza, and hepatitis C virus (HCV). nih.govresearchgate.netopenmedicinalchemistryjournal.com Research has indicated that methyl 6-nitro-1H-indole-2-carboxylate, an analogue of this compound, may inhibit viral replication and has been investigated for its potential as an antiviral agent. Specifically, it has shown inhibitory effects against the influenza A virus in vitro.
Derivatives of methyl 6-nitroindoline-2-carboxylate have also been studied for their antiviral properties, particularly against HIV-1 integrase. The indole nucleus in these compounds is thought to chelate metal ions within the active site of the integrase enzyme, thereby inhibiting viral replication. Some of these derivatives have shown significant potency, with IC50 values as low as 3.11 μM against integrase activity.
Antioxidant Activity and Free Radical Scavenging
Oxidative stress is implicated in the pathogenesis of various diseases, making antioxidant compounds a key area of research. Indole derivatives have demonstrated notable antioxidant and free radical scavenging properties. wiley.comsmolecule.com Methyl 6-nitro-1H-indole-2-carboxylate has been shown to possess free radical scavenging activity, suggesting its potential as an antioxidant. smolecule.com
A study on 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives found that several compounds exhibited significant radical scavenging and ferric ions (Fe3+) reducing antioxidant power (FRAP) activities. wiley.com Specifically, a derivative with a chloro substituent showed promising results in these assays. wiley.com This suggests that the indole nucleus, when appropriately substituted, can contribute to potent antioxidant effects.
Pharmacological Effects on Platelet Activation
This compound has been identified as a potent and selective inhibitor of platelet activation. cymitquimica.com Its mechanism of action involves the inhibition of thromboxane A2 synthase, an enzyme that plays a crucial role in the production of thromboxane A2, a key mediator of platelet aggregation. cymitquimica.com By inhibiting this enzyme, this compound reduces thromboxane A2 levels, leading to its antiplatelet effects. cymitquimica.com These pharmacological effects on human platelets occur at concentrations well below those required for the inhibition of proteases like chymotrypsin and trypsin. cymitquimica.com
Allosteric Modulation at Receptors (e.g., Type 1 Cannabinoid Receptor)
The type 1 cannabinoid receptor (CB1) is a significant target for therapeutic intervention in various disorders, including pain. nih.gov However, direct activation of CB1 receptors by orthosteric agonists can lead to undesirable psychoactive side effects. nih.govacs.org Positive allosteric modulators (PAMs) offer an alternative approach by enhancing the function of the CB1 receptor without directly activating it, potentially reducing side effects. nih.govacs.orgmdpi.com
An analogue of this compound, specifically 6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011), has been identified as a novel synthetic CB1 PAM. nih.govacs.orgcsic.es ZCZ011 has been shown to augment the pharmacological actions of orthosteric CB1 agonists. nih.gov In vitro studies have demonstrated that ZCZ011 is an allosteric agonist of the CB1 receptor across various signaling pathways. acs.org It also exhibits limited positive allosteric modulation by increasing the potency and efficacy of THC-induced cellular responses. acs.org
Potential in Targeting Specific Disease Conditions (e.g., neurodegenerative diseases, cancer)
Indole derivatives are being actively investigated for their therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer. rsc.orgopenmedicinalchemistryjournal.commdpi.comresearchgate.net
In the context of neurodegenerative diseases , the inhibition of enzymes like acetylcholinesterase is a relevant therapeutic strategy. smolecule.com Methyl 6-nitro-1H-indole-2-carboxylate has been investigated for its potential to inhibit acetylcholinesterase. smolecule.com Furthermore, the neuroprotective effects of 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one are being explored. The ability of some indole derivatives to act as allosteric modulators of the CB1 receptor also holds promise for treating neurodegenerative conditions by offering a more refined and potentially safer therapeutic approach. mdpi.com Research has also shown that 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a heterocyclic amine, is selectively toxic to dopaminergic neurons, suggesting a potential link between dietary factors and Parkinson's disease. nih.gov
In cancer research, indole derivatives have shown promise as anticancer agents. openmedicinalchemistryjournal.comresearchgate.net Methyl 6-nitro-1H-indole-2-carboxylate has been reported to inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and causing cell cycle arrest. In vitro experiments have shown that this compound can significantly reduce the viability of pancreatic cancer cell lines. Similarly, 1-methyl-6-nitro-2,3-dihydro-1H-indol-2-one has demonstrated potential anticancer activity by inhibiting the proliferation of breast and colon cancer cell lines. The mechanism is thought to involve the induction of apoptosis through the generation of reactive oxygen species.
Computational Chemistry and Molecular Modeling of 2 Methyl 6 Nitro 1h Indole
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This technique is instrumental in understanding the interactions between a ligand, such as a 2-methyl-indole derivative, and a protein's active site.
In a notable study, a series of 51 computationally designed 2-methyl indole (B1671886) derivatives were evaluated as potential aromatase inhibitors for breast cancer therapy. ijcrt.org The study utilized the crystal structure of human placental aromatase (PDB ID: 3S7S) for docking analysis to predict how these derivatives might bind to the enzyme. ijcrt.org
Binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction between the ligand and its protein target; more negative scores indicate stronger binding. ijcrt.org In the study of aromatase inhibitors, a nitro-substituted derivative, identified as ligand 41, demonstrated a high binding affinity with a docking score of -7.5 kcal/mol. ijcrt.org This was superior to the reference compound, 6-chloro-5-cyano-2-methylindole, which had a docking score of -6.0 kcal/mol. ijcrt.orgjbcpm.com The structural analysis revealed that modifications at the 5th and 6th positions of the 2-methylindole (B41428) core were pivotal in enhancing these binding interactions. cymitquimica.com
The stability of a ligand within a protein's binding pocket is heavily influenced by non-covalent interactions, particularly hydrogen bonds. The indole ring itself is capable of forming hydrogen bonds, which often play a crucial role in protein-ligand interactions. mdpi.comresearchgate.net
The aforementioned study's ligand 41 was found to form four hydrogen bonds with key amino acid residues in the aromatase active site, specifically ARG A:159, ARG A:205, and LEU A:202. ijcrt.orgjbcpm.com In contrast, the reference compound formed only a single hydrogen bond. ijcrt.orgjbcpm.com Furthermore, the presence of the nitro (-NO₂) group on ligand 41 was observed to facilitate favorable electrostatic interactions with the residue ARG A:205, contributing to its stronger binding affinity. ijcrt.org The N-H group of the indole core can also participate in significant N-H···π interactions, which are recognized as important non-classical weak bonds in biological systems. iucr.org
Binding Affinity Prediction and Analysis
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of compounds to their biological activity. japsonline.com These models help in predicting the activity of new compounds and optimizing lead structures.
While specific QSAR studies focusing solely on 2-Methyl-6-nitro-1H-indole are not extensively documented, research on related nitroindole derivatives provides valuable insights. A QSAR model was developed for a series of 2-aryl-5-nitro-1H-indole derivatives that act as NorA efflux pump inhibitors in Staphylococcus aureus. nih.gov This model, built using a genetic algorithm (GA) and partial least squares (PLS) analysis, demonstrated good predictive power. nih.gov It revealed that the inhibitor activity could be enhanced by increasing the molecular volume and the Mulliken atomic charge of specific carbon atoms, or by lowering the dipole moment. nih.gov
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of how steric and electrostatic fields of a molecule influence its activity. mdpi.comuoa.gr These models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity. mdpi.com
In CoMFA/CoMSIA studies, the correlation between the bioactivity of a set of compounds and their 3D structures is examined to understand ligand-protein interactions. uoa.gr For instance, a 3D-QSAR study on a series of isoxazole (B147169) derivatives as FXR agonists showed that the introduction of electronegative groups, such as a nitro group, was crucial for their activity. mdpi.com Similarly, CoMFA and CoMSIA models developed for other inhibitor series have demonstrated robust predictive power, with high cross-validation coefficients (q²) and external prediction correlation coefficients (r²pred), validating their statistical stability and predictive ability. mdpi.commdpi.comresearchgate.net These studies underscore the importance of steric, electrostatic, and hydrophobic fields in determining the biological activity of compounds. mdpi.com
Prediction of Pharmacokinetic (ADME) Properties
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug development to assess the drug-likeness of a compound. nih.gov Computational tools like SwissADME are used to calculate physicochemical properties and evaluate compliance with guidelines such as Lipinski's Rule of Five, which predicts oral bioavailability. ijcrt.org
For the 2-methyl indole derivatives designed as aromatase inhibitors, ADME properties were predicted using SwissADME. ijcrt.org All 51 designed ligands, including the potent nitro-substituted ligand 41, adhered to Lipinski's Rule of Five. ijcrt.org Ligand 41 was specifically noted for demonstrating a favorable pharmacokinetic profile and enhanced metabolic stability, making it a strong candidate for further development. ijcrt.orgjbcpm.com General in silico studies on other indole derivatives have also been used to predict properties like human intestinal absorption (HIA) and plasma protein binding (PPB), which are crucial for a compound's ability to reach its target in the body. japsonline.com
Toxicity Prediction and Safety Assessment (in silico)
Early assessment of potential toxicity is vital to prevent late-stage failures in drug development. In silico toxicity prediction tools, such as ProTox, classify compounds into different toxicity classes based on their predicted median lethal dose (LD50) values. ijcrt.org
In the computational study of 2-methyl indole derivatives, ligand 41 was predicted to have a lower acute toxicity compared to the reference compound. ijcrt.org It was classified as a Class V toxin with a predicted LD50 of 2125 mg/kg. ijcrt.org In contrast, the reference compound was a Class IV toxin with a higher predicted toxicity (LD50: 1230 mg/kg). ijcrt.org The analysis also suggested that most of the designed ligands were non-carcinogenic and inactive in hepatotoxicity assays. ijcrt.org However, it is a general finding in such studies that functional groups like nitro groups can sometimes be associated with potential mutagenicity, which requires further experimental validation. ijcrt.org
Theoretical Calculations for Energetic Properties
Theoretical calculations are indispensable for the preliminary assessment of new energetic materials, offering a safer and more cost-effective alternative to experimental synthesis and testing. These computational studies can determine key properties that define the performance, stability, and sensitivity of a compound. For this compound, a comprehensive theoretical evaluation would involve the calculation of its heat of formation, density, detonation parameters, and indicators of thermal stability.
Computational Methodologies
The foundation for modeling energetic compounds like this compound is Density Functional Theory (DFT). This quantum chemical method has been shown to provide a reliable balance between accuracy and computational cost for molecules of this class. Specific functionals, such as B3LYP, are frequently used for geometry optimization and energy calculations. nih.govrsc.org For enhanced accuracy, particularly for energetic calculations and bond dissociation energies, hybrid functionals like M06-2X are often employed. researchgate.netbibliotekanauki.pl These calculations are typically performed with robust basis sets, such as 6-311++G(d,p), to accurately describe the electronic structure. rsc.orgresearchgate.net
Heat of Formation
The heat of formation (ΔHf) is a fundamental thermodynamic property that quantifies the energy stored within a molecule, directly influencing its energy output upon decomposition. A higher positive heat of formation contributes to greater energetic performance. For nitroaromatic compounds, ΔHf can be calculated with high accuracy using isodesmic reactions. acs.org This method minimizes computational errors by creating a balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides, allowing for the calculation of the heat of formation for the target molecule based on known values of similar compounds. researchgate.net
Crystal Density and Detonation Properties
The performance of an explosive is critically dependent on its crystal density (ρ). Higher density allows for more energy to be packed into a given volume and is a key parameter in performance equations. rsc.org Advanced computational protocols, which may combine DFT with other models, can predict crystal density from the molecular structure alone with increasing accuracy. rsc.org
Once the solid-phase heat of formation and crystal density are determined, crucial detonation properties such as detonation velocity (D) and detonation pressure (P) can be estimated. The Kamlet-Jacobs (K-J) equations are widely used empirical formulas that provide reliable predictions for C-H-N-O explosives based on these calculated values. acs.orgdtic.milresearchgate.net These equations link the density, heat of formation, the number of moles of gaseous detonation products, and the average molecular weight of these gases to the explosive performance. researchgate.netbibliotekanauki.pl
Molecular Stability and Sensitivity
Understanding the stability of an energetic molecule is crucial. Computational methods provide two key metrics for this assessment:
Bond Dissociation Energy (BDE): Thermal stability is often governed by the weakest bond in the molecule, known as the "trigger linkage." The energy required to break this bond homolytically is the BDE. In nitroaromatic compounds, the C-NO2 bond is typically the trigger linkage, and its BDE is a direct indicator of the temperature at which thermal decomposition will initiate. acs.org DFT calculations have proven effective in accurately computing BDEs for various bonds, including C-N bonds. nih.govresearchgate.net
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the kinetic stability and chemical reactivity of a molecule. wuxiapptec.commdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and therefore potentially more sensitive to initiation. science.gov
The following tables summarize the types of data generated in a theoretical study of an energetic material like this compound.
Table 1: General Computed Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | This compound |
This data is typically sourced from chemical databases and confirmed via initial computational geometry optimization.
Table 2: Key Theoretical Energetic Properties and Their Significance
| Energetic Property | Common Computational Method | Significance |
| Gas-Phase Heat of Formation (ΔHf(g)) | DFT with Isodesmic Reactions researchgate.netacs.org | Represents the intrinsic energy of the molecule; a fundamental input for further calculations. |
| Crystal Density (ρ) | Refined Politzer's approach, DFT, Machine Learning rsc.orgrsc.orgacs.org | Critically impacts detonation performance; higher density generally means higher performance. |
| Solid-Phase Heat of Formation (ΔHf(s)) | Calculated from ΔHf(g) and Heat of Sublimation | The energy content of the material in its solid state, used for performance prediction. |
| Detonation Velocity (D) | Kamlet-Jacobs Equations dtic.milicm.edu.pl | Measures the speed of the detonation wave through the explosive; a primary performance metric. |
| Detonation Pressure (P) | Kamlet-Jacobs Equations dtic.milicm.edu.pl | Represents the pressure exerted at the detonation front; indicates the explosive's brisance or shattering power. |
| Bond Dissociation Energy (BDE) | DFT (e.g., B3LYP, M06-2X) nih.govresearchgate.net | Identifies the weakest chemical bond ("trigger linkage") to predict thermal stability and sensitivity. |
| HOMO-LUMO Energy Gap | DFT wuxiapptec.commdpi.com | Indicates kinetic stability and reactivity; a smaller gap often correlates with higher sensitivity. |
Applications and Future Research Directions
Pharmaceutical Development as a Scaffold for New Drugs
The indole (B1671886) nucleus is a prominent feature in many biologically active compounds, and the introduction of methyl and nitro groups at specific positions, as in 2-methyl-6-nitro-1H-indole, can significantly influence the pharmacological properties of the resulting derivatives. nih.govresearchgate.net This has led to its exploration as a foundational structure in the development of novel therapeutic agents. The indole framework is considered a "privileged" scaffold in medicinal chemistry due to its ability to mimic the structure of various protein components. nih.govresearchgate.net
Design of Integrase Inhibitors
Derivatives of this compound have been investigated for their potential as HIV-1 integrase inhibitors. smolecule.com The integrase enzyme is crucial for the replication of the HIV-1 virus, as it facilitates the insertion of the viral DNA into the host cell's genome. nih.gov Inhibiting this enzyme is a key therapeutic strategy in the management of HIV/AIDS. nih.gov The indole scaffold can serve as a core structure that, with appropriate functionalization, can chelate the essential metal ions in the active site of the integrase enzyme, thereby blocking its function. nih.gov Research has shown that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer activity of integrase. nih.gov Structural modifications, such as N-alkylation of the indole ring, have been explored to enhance the lipophilicity and inhibitory potency of these compounds. unifi.it
Development of Aromatase Inhibitors
Aromatase is a critical enzyme in the biosynthesis of estrogens and is a key target in the treatment of hormone-dependent breast cancer. nih.govijcrt.org Inhibiting aromatase can block estrogen production, thereby slowing the growth of cancer cells. nih.gov Derivatives of 2-methyl-indole, including those with a nitro group, have shown promise as aromatase inhibitors. nih.govijcrt.org Studies have demonstrated that certain 2-methyl indole hydrazone derivatives exhibit potent aromatase inhibitory activity, in some cases surpassing that of the natural indole hormone, melatonin (B1676174). nih.govmdpi.com Molecular modeling and in vitro assays have been employed to design and evaluate new indole-based compounds with enhanced binding affinity for the aromatase enzyme. ijcrt.org For instance, monochloro-substituted indole hydrazones have been identified as having strong aromatase inhibitory effects. nih.govmdpi.com
New Antibacterial Leads
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antibacterial agents. Indole derivatives have been a source of promising antibacterial compounds. japsonline.comnanobioletters.com Research into 2-aryl-1H-indoles, which can be synthesized from precursors like this compound, has identified compounds with significant activity against pathogenic bacteria, including Staphylococcus aureus. nih.gov Some of these derivatives also act as efflux pump inhibitors, which can restore the efficacy of existing antibiotics by preventing bacteria from expelling them. nih.gov For example, 5-nitro-2-phenylindole has been identified as a lead structure for developing NorA efflux pump inhibitors in S. aureus. nih.gov
Anti-inflammatory Agents
Indole derivatives have been investigated for their anti-inflammatory properties. evitachem.com Some indole-based compounds have been found to inhibit enzymes involved in the inflammatory process. cymitquimica.com For instance, certain derivatives have shown the ability to inhibit thromboxane (B8750289) A2 synthase, an enzyme involved in platelet activation and inflammation. cymitquimica.com The development of new indole-based anti-inflammatory drugs continues to be an active area of research.
Chemical Research as a Building Block in Organic Synthesis
Beyond its direct applications in medicine, this compound is a valuable intermediate in organic synthesis. smolecule.com Its functional groups—the reactive indole ring, the methyl group, and the nitro group—allow for a variety of chemical transformations. It can be used to construct more complex heterocyclic systems and polyfunctional molecules. For example, the nitro group can be reduced to an amine, which can then be further modified, while the indole nitrogen can be alkylated or acylated to introduce different substituents. evitachem.com This versatility makes it an important tool for chemists exploring the synthesis of novel organic compounds.
Agricultural Chemistry (Potential Utility)
The structural properties of this compound and its derivatives suggest potential applications in agricultural chemistry. smolecule.comevitachem.com The indole scaffold is found in various natural products with biological activity, and synthetic derivatives could be developed as new pesticides, herbicides, or plant growth regulators. evitachem.com The exploration of nitro indole derivatives in this field is an emerging area of research.
Material Science Applications, e.g., MALDI Matrices
Recent studies have highlighted the potential of nitroindole derivatives, including this compound, as novel matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. acs.orgnih.gov MALDI is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. The matrix is a crucial component in this process, as it co-crystallizes with the analyte and absorbs the laser energy, facilitating the ionization of the analyte molecules.
A study investigating five different nitroindole derivatives found that they can act as dual-polarity matrices, effectively producing both positive and negative ions for a wide range of analytes such as lipids, peptides, proteins, and glycans. acs.orgnih.gov This dual-polarity capability is a significant advantage over many common matrices.
The performance of these nitroindole matrices was compared to several standard matrices, demonstrating their potential to reduce ion suppression and improve detection sensitivity for complex mixtures. acs.orgnih.gov
Development of Novel Heterocyclic Compounds
The indole ring system is a privileged structure in medicinal chemistry and is a core component of many natural and synthetic biologically active compounds. rsc.orgnih.gov The presence of a nitro group, as in this compound, provides a versatile chemical handle for further synthetic modifications. The electron-withdrawing nature of the nitro group can influence the reactivity of the indole ring, enabling a variety of chemical transformations. researchgate.net
The nitro group can be reduced to an amino group, which can then be further functionalized. This opens a pathway to a wide array of substituted indole derivatives. For example, the reduction of the nitro group is a key step in the synthesis of various indole-containing compounds. Research has shown that the nitro group on an indole ring can be reduced using agents like hydrogen gas with a palladium catalyst.
Furthermore, indoles substituted with electron-withdrawing groups are known to undergo nucleophilic addition, cycloaddition, and Diels-Alder reactions, leading to the formation of diverse heterocyclic systems such as pyrroloindoles and carbazoles. researchgate.net This highlights the potential of this compound as a starting material for generating novel and complex heterocyclic structures with potential applications in drug discovery and materials science.
Exploration of Natural Indole Alkaloids as Leads
Indole alkaloids are a large and diverse group of naturally occurring compounds, many of which exhibit significant biological activities. rsc.orgsemanticscholar.orgjst.go.jp These natural products often serve as inspiration or "lead compounds" for the design and synthesis of new therapeutic agents. semanticscholar.org The indole scaffold is a common feature in many alkaloids, and modifications to this core structure can lead to compounds with altered or improved pharmacological properties. rsc.org
While there is no direct evidence of this compound itself being a direct precursor in the biosynthesis of known natural indole alkaloids, its structural motifs are present in various natural and synthetic indole derivatives. The exploration of synthetic routes starting from simple, functionalized indoles like this compound can be a valuable strategy for accessing novel analogs of natural indole alkaloids. By systematically modifying the structure of this compound, chemists can create libraries of new compounds that can be screened for various biological activities, potentially leading to the discovery of new drug candidates.
This approach allows for the exploration of structure-activity relationships, helping to identify the key structural features responsible for the biological effects of indole alkaloids. jst.go.jp The synthesis of analogs of natural products is a cornerstone of medicinal chemistry, and starting materials like this compound provide a flexible platform for such investigations.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-6-nitro-1H-indole, and how can purity be ensured?
The synthesis typically involves nitration of 2-methyl-1H-indole under controlled conditions. A common method uses a mixture of nitric and sulfuric acids at 0–5°C to minimize side reactions like over-nitration. Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and -NMR (deuterated DMSO for solubility). Contamination by regioisomers (e.g., 4-nitro derivatives) can be minimized by optimizing reaction time and temperature .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm substitution patterns (e.g., nitro group at C6 via deshielded aromatic protons).
- Mass Spectrometry : High-resolution ESI-MS determines molecular ion ([M+H]) and fragmentation patterns.
- HPLC : Reverse-phase chromatography assesses purity (>98% by area normalization).
- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves bond angles and confirms regiochemistry .
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Refer to SDS guidelines for nitroaromatic compounds .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties (e.g., nitro group electron-withdrawing effects) to predict reactivity. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., kinases or GPCRs). Pharmacophore mapping identifies critical functional groups for binding. Validate predictions with in vitro assays (e.g., IC measurements) .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
- Statistical Analysis : Apply ANOVA to assess variability between replicates or assay conditions.
- Probe Interference : Test compounds for fluorescence/quenching artifacts in high-throughput screens.
- Dose-Response Curves : Ensure linear dynamic ranges and calculate Hill slopes to confirm target engagement .
Q. How does crystallographic data inform structure-activity relationships (SAR) for this compound?
Single-crystal XRD reveals precise bond lengths and angles, highlighting steric or electronic effects. For example, the nitro group’s dihedral angle relative to the indole ring influences π-stacking with aromatic residues in target proteins. SHELXL refinement (via Olex2) optimizes thermal displacement parameters, critical for modeling ligand-protein interactions. Compare with analogs (e.g., 5-nitro isomers) to correlate structural features with activity trends .
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
- Rodent Models : Administer orally or intravenously to measure bioavailability (plasma LC-MS/MS quantification).
- Metabolic Profiling : Use liver microsomes to identify Phase I/II metabolites (e.g., nitro-reduction to amines).
- Tissue Distribution : Radiolabel the compound (e.g., ) for autoradiography in target organs.
- BBB Penetration : Assess brain-to-plasma ratios in murine models .
Methodological Tables
Q. Table 1. Key Characterization Techniques
| Technique | Application | Example Parameters |
|---|---|---|
| -NMR | Regiochemical confirmation | δ 8.2 (H-7), δ 2.5 (CH) |
| HPLC | Purity assessment | 98% purity, min |
| XRD | Crystal structure resolution | SHELXL refinement, R < 0.05 |
Q. Table 2. Common Synthetic Challenges and Solutions
| Challenge | Solution |
|---|---|
| Regioisomeric impurities | Optimize nitration temperature (<5°C) |
| Low yields | Use Lewis acid catalysts (e.g., FeCl) |
| Solubility issues | Recrystallize from DMSO/ethanol mixtures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
